6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-bromo-2-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-3-9-6(11)4-2-5(8)12-7(4)10-3/h2H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPURGQYERSQEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(S2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159979-34-6 | |
| Record name | 6-bromo-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Gewald Reaction for Thieno Ring Formation
The Gewald reaction is a widely used method to form substituted thiophenes, which serve as precursors for the thieno[2,3-d]pyrimidine core.
- Starting Materials: Typically, α-cyano ketones or esters react with elemental sulfur and a base (e.g., triethylamine) to yield 2-aminothiophenes.
- Relevance: This step forms the thiophene ring fused to the pyrimidine scaffold.
Pyrimidinone Formation via Cyclization
Following thiophene formation, cyclization with formamide derivatives or amidines leads to the pyrimidinone ring closure.
- Typical Reagents: Dimethylformamide dimethyl acetal (DMF-DMA) or formamide under microwave irradiation or reflux conditions.
- Example Conditions: DMF-DMA in ethanol under microwave irradiation at 100°C for 15 minutes yielded high efficiency (98%) in related thieno[3,2-d]pyrimidin-4(3H)-one synthesis.
Bromination at the 6-Position
Selective bromination is critical for introducing the 6-bromo substituent.
- Method: Treatment of the pyrimidinone intermediate with brominating agents such as carbon tetrabromide (CBr4) in the presence of a strong base like n-butyllithium at low temperature (-78°C).
- Yield: Bromination under these conditions has yielded products in moderate yields (~25-26%) after chromatographic purification.
Methylation at the 2-Position
The 2-methyl group can be introduced either by starting from methyl-substituted precursors or via alkylation reactions.
- Approach: Using methyl-substituted aminothiophenes or methylation of the pyrimidine nitrogen under controlled conditions.
- Alternative Routes: Some syntheses start from 2-methyl-3-bromobenzoic acid derivatives, which undergo multi-step transformations to yield the methylated thieno[2,3-d]pyrimidinone.
Formation of the 4(1H)-one Moiety
The 4(1H)-one functionality corresponds to the pyrimidinone keto group.
- Method: Cyclization reactions involving amidine or formamide derivatives yield the keto form.
- Deprotection or demethylation: In some routes, O-demethylation using boron trifluoride methyl sulfide complex (BF3·SMe2) is employed to obtain the pyrimidin-4(1H)-one.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Gewald Reaction | α-cyano ketone + S + base (Et3N), reflux | 70-85 | Formation of aminothiophene intermediate |
| 2 | Cyclization | DMF-DMA in EtOH, microwave irradiation (100°C, 15 min) | 98 | Formation of thieno[2,3-d]pyrimidin-4(3H)-one |
| 3 | Bromination | n-BuLi (1.6 M in hexane), THF, -78°C; then CBr4 | 25-26 | Selective bromination at 6-position |
| 4 | Methylation | Starting from 2-methyl precursors or alkylation | Variable | Installation of 2-methyl substituent |
| 5 | O-Demethylation | BF3·SMe2, CH2Cl2, room temperature | 82 | Conversion to pyrimidin-4(1H)-one |
Research Findings and Optimization Notes
- Microwave Irradiation: Use of microwave-assisted synthesis significantly improves reaction rates and yields in cyclization steps.
- Chromatography Avoidance: Improved scalable methods avoid chromatography by optimizing crystallization and extraction steps, increasing overall yield to ~49% for related compounds.
- Temperature Control: Low-temperature bromination (-78°C) is essential to control regioselectivity and prevent side reactions.
- Use of Phosphorus Oxychloride: For chlorination steps in related compounds, phosphorus oxychloride is used effectively at 80°C to convert hydroxyl groups to chloro substituents, which may be analogous to steps in preparing intermediates.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield Range | Remarks |
|---|---|---|---|
| Gewald Reaction | α-Cyano ketone, sulfur, base, reflux | 70-85% | Forms aminothiophene intermediate |
| Cyclization to Pyrimidinone | DMF-DMA, EtOH, microwave (100°C, 15 min) | ~98% | Efficient ring closure |
| Bromination | n-BuLi, THF, -78°C; CBr4 | 25-26% | Selective 6-position bromination |
| Methylation | Methyl-substituted precursors or alkylation | Variable | Introduces 2-methyl group |
| O-Demethylation | BF3·SMe2, CH2Cl2, rt | ~82% | Converts to 4(1H)-one form |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the sulfur and nitrogen atoms in the thienopyrimidine ring.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions may involve the use of solvents like dichloromethane, acetonitrile, and dimethylformamide, along with catalysts such as palladium, copper, and iron complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced thienopyrimidines.
Scientific Research Applications
Biochemical Interactions
Enzyme Inhibition
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one has been shown to inhibit several key enzymes involved in cancer progression:
- Macrophage Migration Inhibitory Factor (MIF) : This compound inhibits MIF and MIF2, which are implicated in various cancers, suggesting potential applications in cancer therapy targeting non-small cell lung cancer cells .
- Tyrosine Kinase : It acts as a potent inhibitor of tyrosine kinase and cyclin-dependent kinase 4 (Cdk4), affecting the PI3K/AKT/mTOR signaling pathway critical for cell survival and growth .
Binding Studies
Interaction studies utilizing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been conducted to quantify binding interactions between this compound and its target proteins. These studies are essential for optimizing the compound's efficacy as a therapeutic agent .
Applications in Medicinal Chemistry
The potential applications of this compound in medicinal chemistry are significant:
- Cancer Therapeutics : Due to its inhibitory effects on MIF and related proteins, this compound is being explored as a therapeutic agent against various forms of cancer.
- Drug Design : Its unique structure makes it a candidate for further exploration in drug design and development. The ability to modify its structure through nucleophilic substitution reactions allows for the creation of derivatives with potentially enhanced biological activities .
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, here is a comparison with related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-4-chlorothieno[2,3-d]pyrimidin-4(1H)-one | Chlorine substitution at position 4 | Potentially different biological activity due to chlorine's electronegativity |
| 5-Methylthieno[2,3-d]pyrimidin-4(1H)-one | Methyl group at position 5 instead of 2 | Altered reactivity patterns compared to the bromo derivative |
| Thieno[3,2-d]pyrimidin-4(1H)-one | Different thieno-pyrimidine configuration | May exhibit distinct pharmacological profiles |
This table illustrates the structural diversity within the thieno-pyrimidine class and underscores the specific substituents that contribute to the biological activities of each compound.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Thieno[2,3-d]pyrimidin-4(1H)-one vs. Pyrido[2,3-d]pyrimidin-4(1H)-one: Replacement of the thiophene ring with a pyridine ring (as in pyrido[2,3-d]pyrimidin-4(1H)-one) alters electronic properties. Pyrido analogs, such as 6-bromopyrido[2,3-d]pyrimidin-4(1H)-one (CAS 155690-79-2), show reduced planarity, affecting DNA intercalation or kinase inhibition .
Substituent Effects
- 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one vs. 2-Thioxo Derivatives: Compounds like 2-thioxo-5,7-di-p-tolyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one () replace the methyl group with a thioxo group.
- Bromine vs. Morpholino/Phenyl Groups: Morpholino-substituted derivatives (e.g., 7a in ) exhibit enhanced solubility and pharmacokinetic profiles due to the polar morpholine group, whereas the bromine in this compound may enhance halogen bonding with protein targets .
Antitumor Activity
- This compound: Bromine’s electronegativity may enhance inhibition of kinases (e.g., Pim-1) or BET bromodomains, as seen in structurally related compounds ().
- Morpholino-Based Derivatives: Compounds like 7a–e () demonstrate antitumor activity via molecular docking with EGFR or VEGFR-2, with IC₅₀ values in the micromolar range.
- 2-Thioxo Derivatives : Exhibit moderate cytotoxicity against MCF-7 and HCT-116 cell lines, likely through thioredoxin reductase inhibition .
Antibacterial and Anti-Inflammatory Activity
- 4-Substituted Pyrido[2,3-d]pyrimidinones: Derivatives like 4a–c () show COX-2 inhibition (IC₅₀ = 0.8–1.2 µM), outperforming traditional NSAIDs.
Physicochemical Properties
Key Research Findings
- SAR Studies: The N-acetylated pyrido moiety in tetrahydropyrido-thienopyrimidinones () is critical for BET bromodomain affinity (Kd = 120 nM), suggesting that substituents on the fused ring significantly modulate target selectivity.
- Thermodynamic Stability: Thieno[2,3-d]pyrimidinones exhibit higher thermal stability (decomposition >250°C) compared to pyrido analogs due to sulfur’s electron-donating effects .
- Reactivity: The bromine atom in this compound facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification into biaryl derivatives for drug discovery .
Biological Activity
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the thienopyrimidine family. This compound exhibits significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. Its unique structural features, including a bromine atom at the 6-position and a methyl group at the 2-position, contribute to its reactivity and interaction with various biological targets.
The molecular formula of this compound is CHBrNOS. The presence of the bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with potentially enhanced biological activities .
The primary targets for this compound include:
- Tyrosine Kinase
- AK (Akt)
- Cyclin-dependent kinase 4 (Cdk4)
This compound acts as a potent and selective inhibitor of these kinases, which play crucial roles in cell signaling pathways such as the PI3K/AKT/mTOR pathway. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been shown to induce apoptosis through mechanisms involving tubulin polymerization inhibition.
Case Study: Antiproliferative Effects
In vitro studies reported IC values for this compound against different cancer cell lines:
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| T47D (breast cancer) | 0.008 | Induction of apoptosis via tubulin inhibition |
| HeLa (cervical cancer) | 1.1 | Disruption of microtubule dynamics |
| L1210 (leukemia) | 2.8 | Cell cycle arrest via kinase inhibition |
These findings indicate that the compound is particularly effective against breast cancer cells, demonstrating its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.
Case Study: COX Inhibition
The compound exhibited an IC value comparable to that of standard anti-inflammatory drugs:
| Compound | IC (μM) | Target Enzyme |
|---|---|---|
| This compound | 0.04 | COX-2 |
| Celecoxib | 0.04 | COX-2 |
This suggests that the compound may serve as a dual-action agent in both cancer therapy and inflammation management .
Pharmacokinetics and Safety
Pharmacokinetic studies indicate that compounds similar to this compound generally exhibit favorable drug-like properties, including good solubility and permeability. However, it is noted as an irritant and should be handled with care in laboratory settings .
Q & A
Q. What are the established synthetic routes for 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one, and how do reaction conditions affect yield?
The synthesis of this compound typically involves cyclization and bromination steps. A common approach uses 2-methylthieno[2,3-d]pyrimidin-4(1H)-one as a precursor, followed by bromination at the 6-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Evidence from analogous thienopyrimidine derivatives (e.g., 6-bromo derivatives in ) suggests that solvent choice (e.g., DMF or THF), temperature (60–80°C), and stoichiometry of brominating agents significantly impact yields. Purification often involves column chromatography with chloroform/methanol gradients or recrystallization from ethanol-DMF mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Essential techniques include:
- 1H/13C NMR : To confirm the bromine substitution pattern (e.g., absence of protons at the 6-position) and methyl group integration (δ ~2.5 ppm for CH3).
- IR spectroscopy : Detection of C=O stretching (~1680–1700 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹).
- LC-MS or HR-MS : To verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br). Cross-referencing with databases or literature (e.g., ) is critical to validate spectral assignments, especially for regioselectivity in brominated heterocycles.
Q. What are the recommended storage conditions and stability profiles for this compound?
Thienopyrimidine derivatives are generally light- and moisture-sensitive. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Stability studies on similar brominated compounds ( ) indicate degradation risks under prolonged exposure to acidic/basic conditions or elevated temperatures (>40°C). Periodic purity checks via HPLC (C18 columns, acetonitrile/water mobile phase) are advised.
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) guide the design of this compound derivatives for target-specific bioactivity?
Molecular docking studies on analogous compounds ( ) demonstrate that the bromine atom enhances hydrophobic interactions with enzyme active sites (e.g., tyrosinase or mPGES-1). Advanced workflows include:
- Ligand preparation : Optimize the compound’s 3D structure using DFT calculations for accurate charge assignments.
- Pocket analysis : Identify key residues in targets (e.g., mPGES-1’s glutathione-binding site, as in ) using tools like AutoDock Vina or Schrödinger Suite.
- SAR validation : Correlate docking scores (binding energy) with experimental IC50 values from enzyme inhibition assays.
Q. What strategies resolve contradictory spectral data in structurally similar thienopyrimidine derivatives?
Contradictions often arise in NMR assignments due to tautomerism or solvent effects. For example:
- Tautomeric equilibria : Use variable-temperature NMR (e.g., –40°C to 25°C in DMSO-d6) to freeze rotamers and clarify peak splitting ( ).
- Overlapping signals : Employ 2D techniques (HSQC, HMBC) to resolve coupling between the methyl group and adjacent protons ( ).
- X-ray crystallography : Definitive structural confirmation, as demonstrated for pyrido[2,3-d]pyrimidin-4(1H)-one derivatives ( ).
Q. How can microwave-assisted synthesis improve the efficiency of generating this compound derivatives?
Microwave irradiation reduces reaction times and enhances yields for heterocyclic systems. For example, shows that dihydropyrido[2,3-d]pyrimidin-4(1H)-ones synthesized via microwave methods achieved 70–90% yields in 15–30 minutes (vs. 6–12 hours conventionally). Key parameters:
- Temperature : 100–120°C in sealed vessels.
- Solvent : Polar aprotic solvents (e.g., DMF) to absorb microwave energy effectively.
- Catalyst : Potassium phosphate or cesium carbonate for base-mediated cyclization.
Methodological Considerations
Q. What are the best practices for optimizing regioselective bromination in thienopyrimidine scaffolds?
Regioselectivity is influenced by electronic and steric factors:
- Electron-donating groups (e.g., methyl at 2-position) direct bromination to the electron-deficient 6-position ( ).
- Solvent polarity : Higher polarity (e.g., DMF) stabilizes transition states for electrophilic substitution.
- Additives : Catalytic Lewis acids (e.g., FeCl3) enhance selectivity, as seen in pyrido[2,3-d]pyrimidine brominations ( ).
Q. How do researchers validate the biological activity of this compound in enzyme inhibition assays?
Standard protocols include:
- Enzyme kinetics : Measure IC50 using fluorogenic substrates (e.g., AMC-labeled peptides for proteases).
- Control experiments : Compare with known inhibitors (e.g., celecoxib for mPGES-1 in ) and assess cytotoxicity (MTT assay).
- Crystallography : Co-crystallize the compound with the target enzyme to visualize binding modes ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
